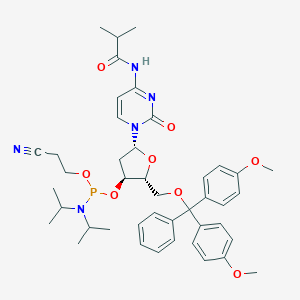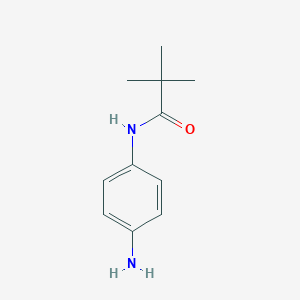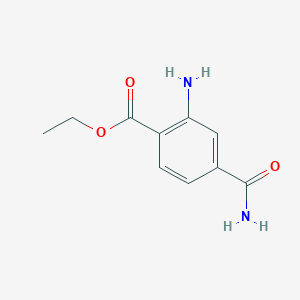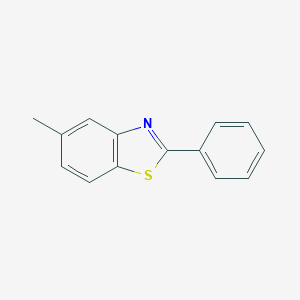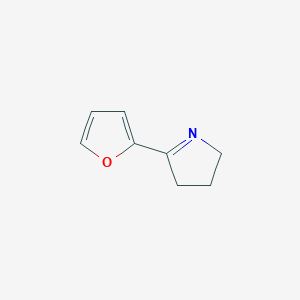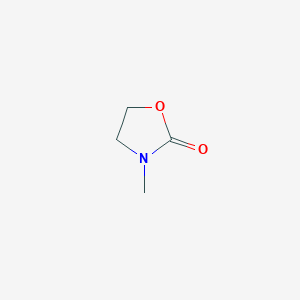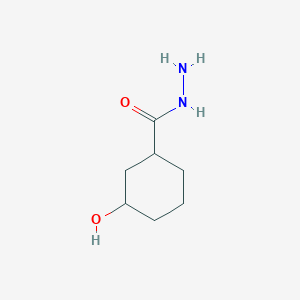
3-Hydroxycyclohexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxycyclohexane-1-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in water and other polar solvents. The compound is also known by its other names, such as hydrazinecarboxylic acid, cyclohexylidene-hydrazide, and 1-cyclohexyl-3-hydroxycarbonylhydrazine.
Mécanisme D'action
The mechanism of action of 3-Hydroxycyclohexane-1-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain compounds that are involved in the development and progression of diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Hydroxycyclohexane-1-carbohydrazide has a number of biochemical and physiological effects on the body. These include the inhibition of certain enzymes, the reduction of oxidative stress, and the modulation of immune system activity. These effects make the compound a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Hydroxycyclohexane-1-carbohydrazide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-Hydroxycyclohexane-1-carbohydrazide. Some of these include:
1. Further studies on the mechanism of action of the compound, to better understand its potential applications in medicine.
2. Development of new synthesis methods for the compound, to improve yield and purity.
3. Exploration of the compound's potential applications in other fields of science, such as materials science and environmental science.
4. Investigation of the compound's potential side effects and toxicity, to ensure its safety for use in medicine.
Conclusion:
In conclusion, 3-Hydroxycyclohexane-1-carbohydrazide is a promising compound that has shown significant potential for use in various fields of science. Its high purity and stability make it an attractive option for researchers, and its potential applications in medicine make it a promising candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and potential applications, but the future looks bright for this exciting compound.
Méthodes De Synthèse
The synthesis of 3-Hydroxycyclohexane-1-carbohydrazide involves the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
3-Hydroxycyclohexane-1-carbohydrazide has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has shown significant potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
100949-27-7 |
|---|---|
Nom du produit |
3-Hydroxycyclohexane-1-carbohydrazide |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
3-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h5-6,10H,1-4,8H2,(H,9,11) |
Clé InChI |
WYYOHSCLLIJWQD-UHFFFAOYSA-N |
SMILES |
C1CC(CC(C1)O)C(=O)NN |
SMILES canonique |
C1CC(CC(C1)O)C(=O)NN |
Synonymes |
Cyclohexanecarboxylic acid, 3-hydroxy-, hydrazide (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
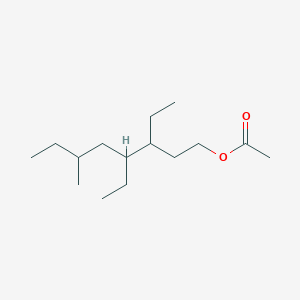
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
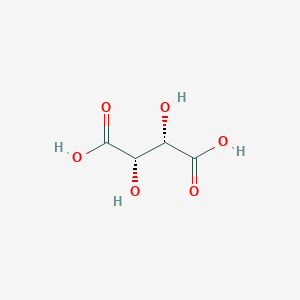
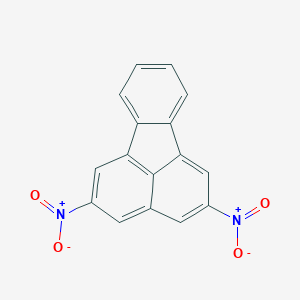
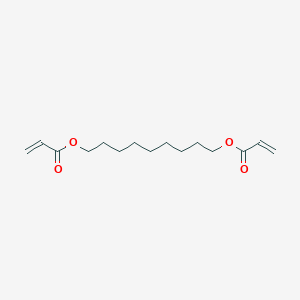

![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
